molecular formula C18H17N3O4S B5640717 N-(3,5-dimethoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

N-(3,5-dimethoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

Cat. No. B5640717
M. Wt: 371.4 g/mol
InChI Key: RLCPOMNDIWFTQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(3,5-dimethoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide often involves multistep synthetic routes. For instance, compounds with complex structures such as 9-methyl-1H-[1,4]thiazino[3,2-g]quinoline-2,5,10(3H)-trione have been synthesized from N-(4-bromo-2,5-dimethoxyphenyl)acetamide through oxidative cyclisation methods (Townsend & Jackson, 2003). This highlights the intricate steps involved in creating complex molecules, which may include halogenation, cyclisation, and functional group transformations.

Molecular Structure Analysis

The analysis of molecular structures similar to our compound of interest reveals the critical role of X-ray diffraction and spectroscopic techniques in understanding their conformations and interactions. For example, the structural elucidation of various synthesized compounds has been achieved through IR, 1H NMR, and elemental analyses, confirming their complex molecular frameworks and functional group arrangements (Yu et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature typically include nucleophilic substitution reactions, condensation reactions, and cyclization processes that lead to the formation of novel structures with potential biological activities. For example, substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides have been synthesized, showcasing a variety of reactions that produce compounds with interesting properties and potential applications (Dotsenko et al., 2019).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-24-13-8-12(9-14(10-13)25-2)19-17(22)11-21-18(23)6-5-15(20-21)16-4-3-7-26-16/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCPOMNDIWFTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

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